molecular formula C23H19ClN2OS B11079541 (2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11079541
M. Wt: 406.9 g/mol
InChI Key: SQZLWYCQCMQGPS-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a chlorinated benzyl group, a phenyl group, and a phenylimino group attached to the thiazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the core thiazole structure.

    Introduction of the Benzyl Group: The 3-chloro-4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Addition of the Phenyl and Phenylimino Groups: The phenyl and phenylimino groups can be introduced through a series of electrophilic aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imino group to an amine.

    Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(3-Chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with DNA/RNA: Affecting the replication or transcription of genetic material.

    Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine: Similar structure but lacks the phenyl and phenylimino groups.

    3-Phenyl-2-(phenylimino)-1,3-thiazolan-4-one: Similar structure but lacks the chlorinated benzyl group.

    5-(3-Chloro-4-methylbenzyl)-3-phenyl-1,3-thiazole: Similar structure but lacks the phenylimino group.

Uniqueness

5-(3-Chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is unique due to the presence of both the phenyl and phenylimino groups attached to the thiazole ring, along with the chlorinated benzyl group

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

5-[(3-chloro-4-methylphenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19ClN2OS/c1-16-12-13-17(14-20(16)24)15-21-22(27)26(19-10-6-3-7-11-19)23(28-21)25-18-8-4-2-5-9-18/h2-14,21H,15H2,1H3

InChI Key

SQZLWYCQCMQGPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)Cl

Origin of Product

United States

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